2-Tridecenoic acid

概要

説明

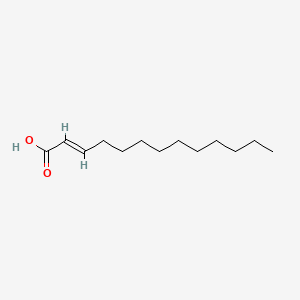

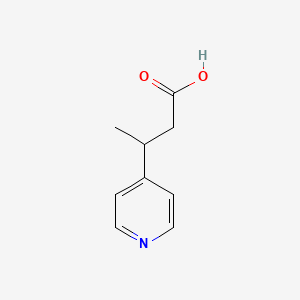

2-Tridecenoic Acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 212.33 and a formula of C13H24O2 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: CCCCCCCCCCC=CC(O)=O . This indicates that it has a long carbon chain with a double bond near one end, and a carboxylic acid group at the other end .Physical and Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3, a boiling point of 327.8±11.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It has an enthalpy of vaporization of 62.7±6.0 kJ/mol, a flash point of 231.6±10.2 °C, and an index of refraction of 1.464 . It has a molar refractivity of 63.9±0.3 cm3, and a molar volume of 231.4±3.0 cm3 .Safety and Hazards

2-Tridecenoic Acid is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash thoroughly after handling . It should not be eaten, drunk, or smoked when using this product, and it should be used only outdoors or in a well-ventilated area .

特性

| { "Design of the Synthesis Pathway": "The synthesis of 2-Tridecenoic acid can be achieved through a multi-step process involving the oxidation of a suitable precursor compound.", "Starting Materials": [ "1-Tridecene", "Oxidizing agent (e.g. potassium permanganate, chromium trioxide, or sodium dichromate)", "Solvent (e.g. acetone, dichloromethane, or methanol)", "Acid (e.g. sulfuric acid or hydrochloric acid)", "Base (e.g. sodium hydroxide or potassium hydroxide)" ], "Reaction": [ "1. Oxidation of 1-Tridecene with an oxidizing agent in the presence of a solvent and acid to form 2-Tridecanone.", "2. Reduction of 2-Tridecanone with a reducing agent (e.g. sodium borohydride or lithium aluminum hydride) in the presence of a solvent to form 2-Tridecanol.", "3. Dehydration of 2-Tridecanol with an acid catalyst (e.g. sulfuric acid or phosphoric acid) to form 2-Tridecen-1-ol.", "4. Oxidation of 2-Tridecen-1-ol with an oxidizing agent (e.g. potassium permanganate, chromium trioxide, or sodium dichromate) in the presence of a solvent and base to form 2-Tridecenoic acid." ] } | |

CAS番号 |

6969-16-0 |

分子式 |

C13H24O2 |

分子量 |

212.33 g/mol |

IUPAC名 |

(Z)-tridec-2-enoic acid |

InChI |

InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h11-12H,2-10H2,1H3,(H,14,15)/b12-11- |

InChIキー |

GQVYBECSNBLQJV-QXMHVHEDSA-N |

異性体SMILES |

CCCCCCCCCC/C=C\C(=O)O |

SMILES |

CCCCCCCCCCC=CC(=O)O |

正規SMILES |

CCCCCCCCCCC=CC(=O)O |

| 32466-55-0 | |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of 2-tridecenoic acid?

A1: Research suggests that trans-2-tridecenoic acid exhibits anti-ulcer activity. In rat models, it demonstrated a significant reduction in ulcer index across various ulcer types, including those induced by pylorus ligation, aspirin, phenylbutazone, histamine, and stress []. This protective effect is potentially linked to its ability to increase sialic acid levels in gastric mucus, contributing to a stronger protective barrier in the stomach [].

Q2: Is this compound found naturally?

A2: Yes, this compound is a key structural component of the natural antibiotic esperin. Esperin, isolated from bacteria, contains this compound linked to a chain of amino acids (glutamic acid, aspartic acid, valine, leucine) [, ]. This structure is crucial for the antibiotic activity of esperin.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1309064.png)

![7-(4-Fluoro-phenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1309065.png)

![7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1309067.png)

![5-[(3,4-Difluorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one](/img/structure/B1309082.png)

![2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B1309083.png)

![N'-Hydroxy-1-[(2-nitrophenyl)methyl]pyrrole-2-carboximidamide](/img/structure/B1309093.png)

![N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-fluoroaniline](/img/structure/B1309108.png)